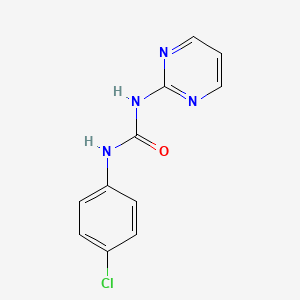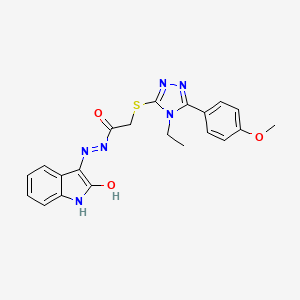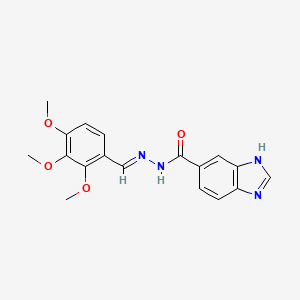![molecular formula C30H26FN3O2S2 B11978614 (5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978614.png)
(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(3-{4-[(2-Fluorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-YL)metilen]-3-isobutil-2-tioxo-1,3-tiazolidin-4-ona es un complejo compuesto orgánico con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un anillo de pirazol, un anillo de tiazolidinona y un grupo fluorobencilo, lo que lo convierte en un tema interesante para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-[(3-{4-[(2-Fluorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-YL)metilen]-3-isobutil-2-tioxo-1,3-tiazolidin-4-ona generalmente implica múltiples pasos, comenzando a partir de precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una dicetona apropiada.
Introducción del grupo fluorobencilo: Este paso involucra la reacción de sustitución nucleofílica donde un haluro de fluorobencilo reacciona con un derivado de fenol.
Construcción del anillo de tiazolidinona: Esto se hace típicamente a través de una reacción de ciclización que involucra un derivado de tiourea y una α-halo cetona.
Paso de acoplamiento final: El paso final involucra la condensación del derivado de pirazol con el derivado de tiazolidinona en condiciones básicas para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, química de flujo continuo y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidinona, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirazol o al anillo de tiazolidinona, lo que podría llevar a la formación de derivados de dihidropirazol o tiazolidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo, cloro o agentes nitrantes en condiciones ácidas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a sulfóxidos o sulfonas, mientras que la reducción puede producir derivados de dihidropirazol o tiazolidina.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, se puede explorar la posible bioactividad del compuesto. Puede exhibir propiedades como inhibición enzimática, unión a receptores o actividad antimicrobiana, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, el compuesto podría investigarse por su potencial terapéutico. Su estructura única puede permitirle interactuar con objetivos biológicos específicos, lo que lleva al desarrollo de nuevos productos farmacéuticos.
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[(3-{4-[(2-Fluorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-YL)metilen]-3-isobutil-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Esta interacción puede desencadenar una cascada de eventos bioquímicos, lo que lleva al efecto terapéutico o biológico deseado.
Comparación Con Compuestos Similares
Compuestos similares
- (5Z)-2-(4-Bencil-1-piperazinil)-5-[(3-{4-[(2-Fluorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metilen]-1,3-tiazol-4(5H)-ona
- (5Z)-5-[(3-{4-[(2-Fluorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metilen]-3-isobutil-2-tioxo-1,3-tiazolidin-4-ona
Unicidad
Lo que diferencia a (5Z)-5-[(3-{4-[(2-Fluorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-YL)metilen]-3-isobutil-2-tioxo-1,3-tiazolidin-4-ona de compuestos similares es su combinación específica de grupos funcionales y anillos. Esta estructura única puede conferir actividades biológicas y reactividad química distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C30H26FN3O2S2 |
|---|---|
Peso molecular |
543.7 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H26FN3O2S2/c1-20(2)17-33-29(35)27(38-30(33)37)16-23-18-34(24-9-4-3-5-10-24)32-28(23)21-12-14-25(15-13-21)36-19-22-8-6-7-11-26(22)31/h3-16,18,20H,17,19H2,1-2H3/b27-16- |
Clave InChI |
IZOUVDNFOUQVCH-YUMHPJSZSA-N |
SMILES isomérico |
CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)/SC1=S |
SMILES canónico |
CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(benzenesulfonyl)-1-butylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11978531.png)



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978563.png)

![N-[(2Z)-4-(2,4-dimethylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B11978569.png)
![ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978580.png)

![Benzyl ({2-{[(benzyloxy)carbonyl]amino}-3-[5-(benzyloxy)-1H-indol-3-YL]propanoyl}amino)acetate](/img/structure/B11978587.png)
![Ethyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978591.png)
![6-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B11978604.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978613.png)
![(2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11978617.png)
